2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
CAS No.: 920943-64-2
Cat. No.: VC4955394
Molecular Formula: C14H14N2O5
Molecular Weight: 290.275
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920943-64-2 |
|---|---|
| Molecular Formula | C14H14N2O5 |
| Molecular Weight | 290.275 |
| IUPAC Name | 2-[[1-(2-methoxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid |
| Standard InChI | InChI=1S/C14H14N2O5/c1-21-7-6-16-12(17)8-11(13(16)18)15-10-5-3-2-4-9(10)14(19)20/h2-5,8,15H,6-7H2,1H3,(H,19,20) |
| Standard InChI Key | DGCRHVSNNPCGIY-UHFFFAOYSA-N |
| SMILES | COCCN1C(=O)C=C(C1=O)NC2=CC=CC=C2C(=O)O |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds with similar structures typically involves several key steps:
-
Starting Materials: Pyrrole derivatives and benzoic acid derivatives are common starting materials.
-
Reaction Conditions: Controlled temperatures and inert atmospheres are used to minimize side reactions.
-
Reagents: Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions.
Biological Activity and Potential Applications
While specific data on 2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid is limited, related compounds show significant biological activity:
-
Inhibition of Enzymes and Receptors: Compounds with similar structures are believed to interact with specific enzymes and receptors, potentially inhibiting their activity.
-
Therapeutic Potential: Such interactions suggest utility in modulating pathways associated with inflammation and cancer progression.
Data Table: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid | C13H15N3O5 (sulfonamide derivative) | Approximately 290.27 (benzoic acid derivative) | Potential inhibitor of enzymes and receptors related to inflammation and cancer |
| 2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid | Not explicitly provided | Estimated around 290 | Limited data available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume